

Characterization of Barium Chromate (BaCrO_4) using FT-IR and Raman Spectroscopy

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Compound of Interest

Compound Name: Barium chromate

Cat. No.: B076100

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Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Barium chromate (BaCrO_4) is an inorganic compound that appears as a yellow, sand-like powder.[1] It finds applications in various fields, including as a pigment in paints, a corrosion inhibitor, an oxidizing agent in pyrotechnic compositions, and in the manufacturing of safety matches and glass.[2] The precise characterization of **barium chromate** is crucial for quality control and to ensure its suitability for these applications. Vibrational spectroscopy, specifically Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a rapid, non-destructive, and highly informative approach for the material characterization of **barium chromate**.

These techniques probe the vibrational modes of the chromate (CrO_4^{2-}) ion within the **barium chromate** crystal lattice. The resulting spectra offer a unique fingerprint of the material, allowing for its identification and the assessment of its purity and crystalline structure. This application note provides a detailed overview of the FT-IR and Raman spectra of **barium chromate**, along with comprehensive protocols for sample analysis.

Principles of FT-IR and Raman Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. A vibrational mode is IR-active if it results in a change in the molecule's

dipole moment.[3][4] In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). A vibrational mode is Raman-active if it leads to a change in the polarizability of the molecule.[5][6] Due to these different selection rules, FT-IR and Raman spectroscopy are complementary techniques, often providing information about different vibrational modes within a material.[7]

Data Presentation: Vibrational Band Assignments for Barium Chromate

The vibrational spectra of **barium chromate** are dominated by the internal modes of the tetrahedral chromate ion (CrO_4^{2-}). The key vibrational bands observed in the FT-IR and Raman spectra of **barium chromate** are summarized in the table below.

Vibrational Mode	FT-IR Peak Position (cm^{-1})	Raman Peak Position (cm^{-1})	Assignment
ν_1 (A_1)	Inactive/Very Weak	~864	Symmetric Cr-O Stretch
ν_2 (E)	~350	~350, ~362	Symmetric Cr-O Bend
ν_3 (F_2)	~875, ~894, ~952	~898	Asymmetric Cr-O Stretch
ν_4 (F_2)	Not Clearly Resolved	Not Clearly Resolved	Asymmetric Cr-O Bend

Note: The exact peak positions may vary slightly depending on the sample's crystallinity, particle size, and the specific instrumentation used.

The FT-IR spectrum of **barium chromate** nanoparticles typically shows characteristic absorption bands of the chromate group at approximately 875, 894, and 952 cm^{-1} , confirming the bonding between chromium and oxygen.[8] In the Raman spectrum, the most intense peak is the symmetric stretching mode (ν_1) around 864 cm^{-1} . The asymmetric stretching (ν_3) and bending modes (ν_2) are also observable.[9]

Experimental Protocols

FT-IR Spectroscopy of Barium Chromate Powder

This protocol describes the analysis of a solid **barium chromate** sample using the KBr pellet transmission method.

Apparatus and Reagents:

- Fourier-Transform Infrared (FT-IR) Spectrometer
- Agate mortar and pestle
- Hydraulic press with pellet die
- **Barium chromate** (BaCrO_4) powder sample
- Potassium bromide (KBr), spectroscopy grade, dried

Procedure:

- Sample Preparation:
 - Weigh approximately 1-2 mg of the **barium chromate** powder.
 - Weigh approximately 100-200 mg of dry KBr powder.
 - Combine the **barium chromate** and KBr in an agate mortar.
 - Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.^[1]
- Pellet Formation:
 - Transfer a portion of the mixture into the pellet die.
 - Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.^[1]
- Background Spectrum Acquisition:
 - Ensure the sample compartment of the FT-IR spectrometer is empty.

- Collect a background spectrum. This will account for atmospheric water and carbon dioxide, as well as any instrumental artifacts.
- Sample Spectrum Acquisition:
 - Place the KBr pellet containing the **barium chromate** sample into the sample holder in the FT-IR spectrometer.
 - Acquire the FT-IR spectrum of the sample, typically in the range of 4000-400 cm^{-1} .
- Data Analysis:
 - The acquired spectrum should be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify the characteristic absorption peaks and compare them to the reference data for **barium chromate**.

Raman Spectroscopy of Barium Chromate Powder

This protocol outlines the procedure for analyzing a solid **barium chromate** sample using a Raman microscope.

Apparatus and Reagents:

- Raman Spectrometer equipped with a microscope
- Microscope slides
- **Barium chromate** (BaCrO_4) powder sample

Procedure:

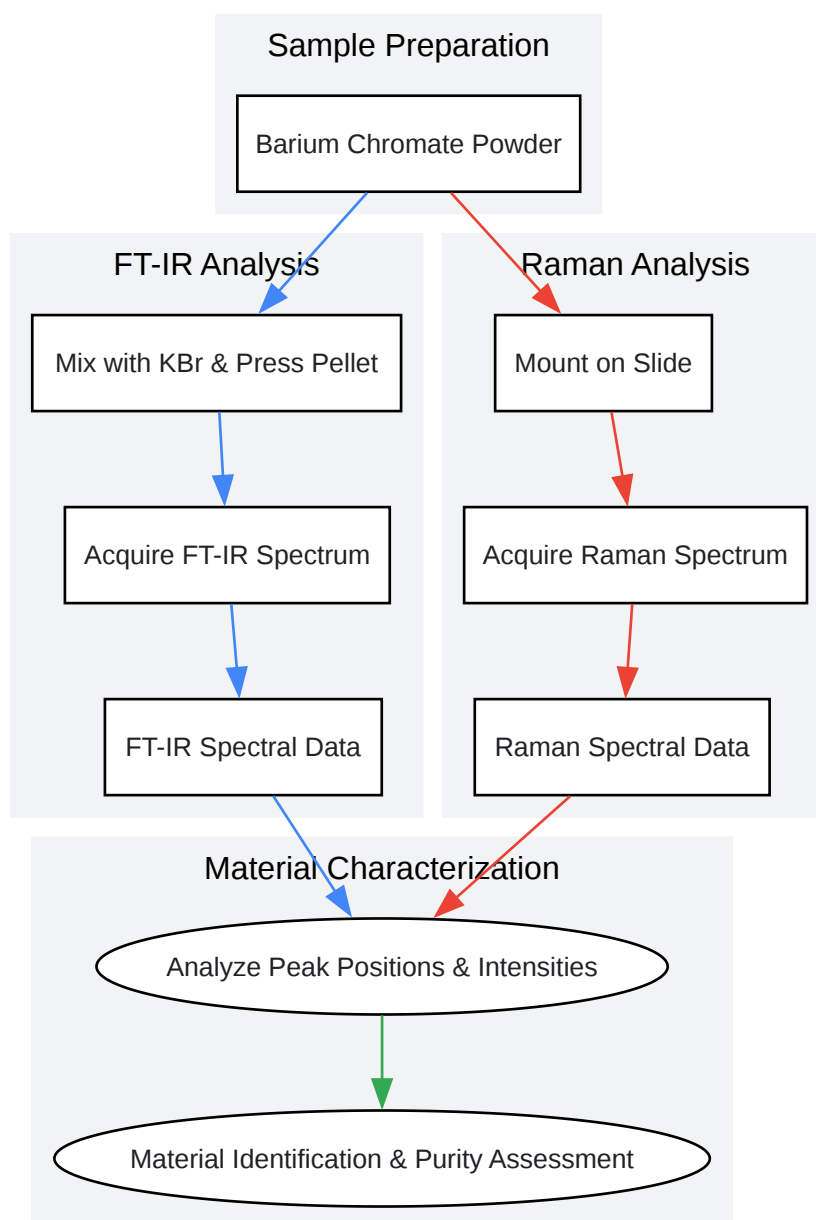
- Sample Preparation:
 - Place a small amount of the **barium chromate** powder onto a clean microscope slide.
 - If necessary for imaging, gently press the powder with a clean, flat surface (like another slide) to create a relatively flat area for analysis. For single-point analysis, this is less

critical.[10]

- Instrument Setup:
 - Place the microscope slide with the sample on the microscope stage.
 - Using the microscope's optical view, bring the **barium chromate** particles into focus.
- Spectrum Acquisition:
 - Select the desired laser excitation wavelength and power. Start with low laser power to avoid sample degradation.
 - Focus the laser onto the sample.
 - Acquire the Raman spectrum. The spectral range should be set to include the characteristic chromate vibrational modes (e.g., 100-1200 cm^{-1}).
 - Adjust acquisition time and the number of accumulations to obtain a spectrum with a good signal-to-noise ratio.
- Data Analysis:
 - Process the spectrum to remove any background fluorescence, if present.
 - Identify the Raman scattering peaks and compare their positions and relative intensities to the reference data for **barium chromate**.

Visualization of Experimental Workflow

The logical flow for characterizing **barium chromate** using FT-IR and Raman spectroscopy is depicted in the following diagram.



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Caption: Workflow for **Barium Chromate** Characterization.

Conclusion

FT-IR and Raman spectroscopy are powerful, complementary techniques for the material characterization of **barium chromate**. They provide detailed information about the vibrational modes of the chromate ion, enabling unambiguous identification and quality assessment. The

protocols provided herein offer a standardized approach for researchers and scientists to obtain reliable and reproducible spectroscopic data for **barium chromate**.

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